molecular formula C4H6N4O3 B1663613 (S)-(+)-allantoin CAS No. 3844-67-5

(S)-(+)-allantoin

Cat. No. B1663613
CAS RN: 3844-67-5
M. Wt: 158.12 g/mol
InChI Key: POJWUDADGALRAB-SFOWXEAESA-N
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Patent
US04578265

Procedure details

Urate oxidase catalyzes the interaction of urate, water and oxygen to produce hydrogen peroxide, allantoin and carbon dioxide;
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12[C:11](=[O:12])[NH:10][C:8](=[O:9])[NH:7][C:2]=1[NH:3][C:4]([NH:6]2)=[O:5].[O:13]=[O:14]>O>[OH:13][OH:14].[CH:2]1([NH:7][C:8]([NH2:10])=[O:9])[NH:3][C:4](=[O:5])[NH:6][C:1]1=[O:13].[C:11](=[O:12])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=C(NC(=O)N1)NC(=O)NC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=C(NC(=O)N1)NC(=O)NC2=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
C1(C(=O)NC(=O)N1)NC(=O)N
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04578265

Procedure details

Urate oxidase catalyzes the interaction of urate, water and oxygen to produce hydrogen peroxide, allantoin and carbon dioxide;
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12[C:11](=[O:12])[NH:10][C:8](=[O:9])[NH:7][C:2]=1[NH:3][C:4]([NH:6]2)=[O:5].[O:13]=[O:14]>O>[OH:13][OH:14].[CH:2]1([NH:7][C:8]([NH2:10])=[O:9])[NH:3][C:4](=[O:5])[NH:6][C:1]1=[O:13].[C:11](=[O:12])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=C(NC(=O)N1)NC(=O)NC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=C(NC(=O)N1)NC(=O)NC2=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
C1(C(=O)NC(=O)N1)NC(=O)N
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04578265

Procedure details

Urate oxidase catalyzes the interaction of urate, water and oxygen to produce hydrogen peroxide, allantoin and carbon dioxide;
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12[C:11](=[O:12])[NH:10][C:8](=[O:9])[NH:7][C:2]=1[NH:3][C:4]([NH:6]2)=[O:5].[O:13]=[O:14]>O>[OH:13][OH:14].[CH:2]1([NH:7][C:8]([NH2:10])=[O:9])[NH:3][C:4](=[O:5])[NH:6][C:1]1=[O:13].[C:11](=[O:12])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=C(NC(=O)N1)NC(=O)NC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=C(NC(=O)N1)NC(=O)NC2=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
C1(C(=O)NC(=O)N1)NC(=O)N
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.